Trineopentyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

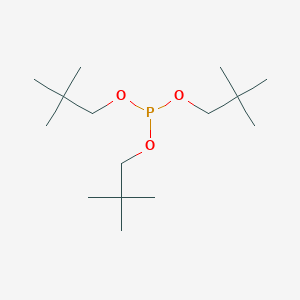

tris(2,2-dimethylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIRWDIEAVDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311616 | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14540-52-4 | |

| Record name | Trineopentyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Trineopentyl Phosphite

Foreword: The Significance of Steric Hindrance in Phosphate Chemistry

In the vast landscape of organophosphorus chemistry, phosphite esters, P(OR)₃, represent a cornerstone class of compounds, pivotal as ligands in catalysis and as versatile intermediates in organic synthesis.[1] Among these, trineopentyl phosphite, with its sterically demanding neopentyl groups, presents a unique case study in how steric hindrance governs reactivity and stability. The bulky neopentyl moieties ((CH₃)₃CCH₂-) create a sterically congested environment around the central phosphorus atom, which profoundly influences its nucleophilic character and the stability of its derivatives. This guide provides a comprehensive exploration of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

I. The Synthetic Pathway: A Robust and Validated Protocol

The synthesis of trialkyl phosphites is most commonly and reliably achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol in the presence of a base.[2] The base plays a crucial role in neutralizing the hydrogen chloride (HCl) byproduct, thereby preventing acid-catalyzed side reactions. For the synthesis of this compound, neopentyl alcohol is the starting material.

The choice of base and solvent is critical to ensure a high yield and purity of the final product. A tertiary amine, such as pyridine or a substituted aniline like N,N-diethylaniline, is often employed due to its efficacy in scavenging HCl and the ease of separation of the resulting amine hydrochloride salt.[3] The use of an inert solvent, such as diethyl ether or petroleum ether, facilitates the reaction and the subsequent workup.

Reaction Mechanism: A Stepwise Approach

The synthesis proceeds through a stepwise nucleophilic substitution at the phosphorus center.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a well-established procedure for the synthesis of trialkyl phosphites and has been optimized for the specific requirements of this compound.[3]

Materials and Equipment:

-

Phosphorus trichloride (freshly distilled)

-

Neopentyl alcohol (anhydrous)

-

N,N-Diethylaniline (freshly distilled)

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for filtration, extraction, and distillation

Procedure:

-

Reaction Setup: A solution of 3.0 moles of anhydrous neopentyl alcohol and 3.0 moles of freshly distilled N,N-diethylaniline in 1 liter of anhydrous diethyl ether is placed in a 3-liter three-necked flask under an inert atmosphere.

-

Addition of PCl₃: The flask is cooled in an ice-water bath. A solution of 1.0 mole of freshly distilled phosphorus trichloride in 400 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete (approximately 30-60 minutes), the reaction mixture is stirred at room temperature for an additional hour, followed by gentle reflux for one hour to ensure complete reaction.

-

Work-up: The reaction mixture, containing the precipitated N,N-diethylaniline hydrochloride, is cooled to room temperature and filtered under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the diethyl ether. The resulting crude this compound is then purified by vacuum distillation.

II. Comprehensive Characterization: Unveiling the Molecular Signature

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR provides direct information about the phosphorus environment. For trialkyl phosphites, a single resonance is expected in the characteristic region of +130 to +145 ppm. The steric bulk of the neopentyl groups may cause a slight upfield or downfield shift compared to less hindered phosphites like triethyl phosphite, which resonates at approximately +139 ppm.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the methylene (-CH₂-) and methyl (-C(CH₃)₃) protons of the neopentyl groups. The methylene protons will appear as a doublet due to coupling with the phosphorus atom (³J(P,H)). The methyl protons will appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further structural confirmation. Signals for the quaternary carbon, the methyl carbons, and the methylene carbon of the neopentyl group are expected. The methylene carbon will exhibit coupling to the phosphorus atom (²J(P,C)).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~ +140 | Singlet | - | P(OCH₂C(CH₃)₃)₃ |

| ¹H | ~ 3.5 | Doublet | ³J(P,H) ≈ 8 | -OCH₂ C(CH₃)₃ |

| ~ 0.9 | Singlet | - | -OCH₂C(CH₃ )₃ | |

| ¹³C | ~ 75 | Doublet | ²J(P,C) | -OCH₂ C(CH₃)₃ |

| ~ 32 | Singlet | - | -OCH₂C (CH₃)₃ | |

| ~ 26 | Singlet | - | -OCH₂C(CH₃ )₃ |

Note: The exact chemical shifts and coupling constants need to be determined from the experimental spectrum of the synthesized compound.

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for this compound synthesis and characterization.

III. The Impact of Steric Hindrance on Reactivity

The three bulky neopentyl groups in this compound create significant steric shielding around the phosphorus atom. This has profound implications for its reactivity compared to less hindered phosphites.

-

Nucleophilicity: The steric bulk reduces the accessibility of the phosphorus lone pair, thereby decreasing its nucleophilicity. This can lead to slower reaction rates in, for example, the Arbuzov reaction.

-

Ligand Properties: In coordination chemistry, this compound acts as a bulky ligand. The cone angle of a phosphite ligand is a measure of its steric bulk. While the exact Tolman cone angle for this compound is not widely reported, it is expected to be significantly larger than that of trimethyl phosphite (107°) and triethyl phosphite (109°). This large steric footprint influences the coordination number and geometry of metal complexes, often favoring lower coordination numbers and creating unique catalytic activities.[2]

-

Stability: The neopentyl groups can enhance the stability of the phosphite and its derivatives. For instance, in reactions with alkyl halides, the resulting phosphonium intermediates are more stable and less prone to dealkylation due to the resistance of the neopentyl group to Sₙ2 attack.[1]

IV. Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The provided protocol, based on established methodologies, offers a reliable pathway to this sterically hindered phosphite. The detailed characterization plan, centered around multinuclear NMR spectroscopy, ensures the unambiguous identification and purity assessment of the final product.

The unique reactivity profile of this compound, dictated by the steric demands of its neopentyl groups, makes it a valuable tool in both synthetic and mechanistic organophosphorus chemistry. Further exploration of its applications in catalysis and materials science, where its steric bulk can be leveraged to control reactivity and selectivity, promises to be a fruitful area of research.

V. References

-

Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111. doi:10.15227/orgsyn.031.0111[3]

-

Wikipedia. (2023). Triethyl phosphite. In Wikipedia. Retrieved from [Link][2][4]

-

NMR Spectroscopy. (n.d.). 31P NMR. Retrieved from [Link][5][6]

Sources

Trineopentyl Phosphite: A Technical Guide on a Sterically Hindered Organophosphorus Reagent

Introduction: Situating Trineopentyl Phosphite in Modern Chemistry

Organophosphorus chemistry provides a vast toolkit for synthetic innovation, particularly within the pharmaceutical and materials science sectors. Among the diverse reagents available, phosphite esters, P(OR)₃, are a cornerstone class of compounds, valued for their unique reactivity as both nucleophiles and reducing agents. This compound, tris(2,2-dimethylpropyl) phosphite, distinguishes itself within this class through the significant steric bulk imparted by its three neopentyl groups. This structural feature is not a trivial modification; it profoundly governs the molecule's reactivity, stability, and utility, making it a specialized tool for discerning chemists.

This guide offers an in-depth exploration of the core physical and chemical properties of this compound. We will delve into its synthesis, spectroscopic signature, and characteristic reactions, contextualizing its behavior with field-proven insights relevant to researchers, scientists, and drug development professionals. The causality behind its unique reactivity will be a central theme, providing a framework for its strategic application in complex synthetic challenges.

Molecular Structure and Core Physicochemical Properties

The defining characteristic of this compound is the presence of three neopentyl, C(CH₃)₃CH₂–, groups bonded to the central phosphorus atom via oxygen. This arrangement creates a sterically congested environment around the phosphorus lone pair, which is the primary determinant of its chemical behavior.

Diagram 1: Molecular Structure of this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Direct experimental spectra for this compound are not widely published. However, its structure allows for a highly accurate prediction of its spectroscopic features based on well-established principles and data from analogous compounds. [1][2][3][4][5][6][7]

| Technique | Expected Features for this compound | Rationale & Comparative Data |

|---|---|---|

| ³¹P NMR | Single peak at ~ +139 ppm . | The chemical shift for P(III) in trialkyl phosphites is highly characteristic. Triethyl phosphite appears at +139 ppm. [8]The steric bulk of the neopentyl group is not expected to significantly shift this value. |

| ¹H NMR | ~3.5-3.7 ppm (d, 6H) : Methylene protons (-O-CH₂-C). The doublet arises from coupling to phosphorus (³JHP ≈ 8-10 Hz). ~0.9-1.0 ppm (s, 27H) : Methyl protons of the tert-butyl groups. | The O-CH₂ protons in triethyl phosphite are at ~3.9 ppm (dq);[1] the slight upfield shift is expected for the neopentyl group. The tert-butyl singlet is characteristic. |

| ¹³C NMR | ~75 ppm (d) : Methylene carbon (-O-CH₂-C), coupled to phosphorus. ~32 ppm (d) : Quaternary carbon (-C(CH₃)₃), coupled to phosphorus. ~26 ppm (s) : Methyl carbons (-C(CH₃)₃). | In triethyl phosphite, the O-CH₂ is at ~58 ppm and the CH₃ is at ~16 ppm. [2]The neopentyl group carbons will be shifted accordingly. |

| IR Spectroscopy | ~1020-1040 cm⁻¹ (strong) : P-O-C stretching. ~2870-2960 cm⁻¹ (strong) : C-H stretching from alkyl groups. | These are characteristic absorption regions for alkyl phosphites. [9]The P-O-C stretch is a key diagnostic peak. |

| Mass Spec (EI) | M⁺ at m/z 292 . Fragmentation would likely involve loss of neopentyl groups or neopentene. | The molecular ion peak is expected. Fragmentation patterns in phosphites often show cleavage of the P-O and C-O bonds. |

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the nucleophilic character of the phosphorus lone pair, moderated by the profound steric hindrance of the neopentyl groups.

The Michaelis-Arbuzov Reaction

A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, which forms a phosphonate—a structure of immense importance in medicinal chemistry for its role as a non-hydrolyzable phosphate mimic. [10]The reaction proceeds via nucleophilic attack of the phosphite on an alkyl halide to form a quasi-phosphonium salt intermediate. [11][12]This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate product. [13][14] With this compound, the reaction proceeds to the phosphonium intermediate. However, the subsequent dealkylation step is significantly affected by sterics. The halide ion cannot easily perform an Sₙ2 attack on the sterically shielded methylene carbon of the neopentyl group. This resistance to Sₙ2 attack makes the corresponding phosphonium intermediates more stable and less prone to the typical dealkylation pathway. [15]Instead, decomposition often yields neopentyl halides without rearrangement.

Diagram 3: The Michaelis-Arbuzov Reaction Mechanism

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Oxidation and Use as a Ligand

Like other phosphites, this compound can be readily oxidized to the corresponding phosphate, trineopentyl phosphate. This makes it a useful reducing agent in certain synthetic transformations. Furthermore, the phosphorus lone pair allows it to act as a soft ligand for transition metals. [8]Its significant steric bulk can be exploited in catalysis to create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.

Applications in Research and Drug Development

While a niche reagent, the unique properties of this compound lend it to specialized applications:

-

Intermediate for Sterically Demanding Phosphonates: Its primary utility lies in the synthesis of neopentyl-containing phosphonates via the Arbuzov reaction, provided conditions are found to facilitate the challenging dealkylation step or an alternative mechanism is employed. Phosphonates are crucial in drug design, with applications as antivirals and enzyme inhibitors. [10]2. Bulky Ligand in Homogeneous Catalysis: In organometallic chemistry, bulky phosphite ligands are used to control the coordination number and geometry of metal catalysts, which can enhance selectivity in processes like hydroformylation or cross-coupling reactions.

-

Stabilizer and Antioxidant: The general class of phosphite esters is used to protect polymers and organic materials from degradation by acting as antioxidants.

Safety and Handling

As a member of the organophosphite family, this compound requires careful handling.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Sensitivity: The compound is listed as air-sensitive. It is also moisture-sensitive and will hydrolyze. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and water. Exposure to moisture can lead to hydrolysis, producing neopentyl alcohol and phosphorous acid, which can alter its reactivity and purity. * Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple trialkyl phosphite; it is a specialized reagent whose utility is defined by its steric architecture. The bulky neopentyl groups modulate the nucleophilicity of the phosphorus center and significantly hinder common reaction pathways like Sₙ2 dealkylation. This behavior creates both challenges and opportunities. For the medicinal chemist, it offers a potential route to sterically encumbered phosphonates. For the catalysis researcher, it provides a bulky ligand to build highly selective catalytic systems. Understanding the interplay between its structure and reactivity, as detailed in this guide, is the key to unlocking its full potential in advanced chemical synthesis.

References

-

PubChem. (n.d.). Triphenyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Abdel-Ghaffar, A. R., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1986. [Link]

-

Solubility of Things. (n.d.). Triisopropyl phosphite. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

- Richardson, R. M., & Wiemer, D. F. (2012). A ZINC-MEDIATED ARBUZOV REACTION. Organic Syntheses, 89, 444-453.

-

Organisation for Economic Co-operation and Development. (2003). SIDS Initial Assessment Report for Triethyl phosphite. Retrieved from [Link]

-

Wikipedia. (2023, August 28). Triethyl phosphite. Retrieved from [Link]

-

PubChem. (n.d.). Triethyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

- Babkov, L. M., et al. (2016). Infrared Spectra of Triphenyl Phosphite and Their Interpretation on the Basis of Quantum Chemistry Calculation. Ukrainian Journal of Physics, 61(4), 325-334.

-

The Royal Society of Chemistry. (2021). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

- Ford-Moore, A. H., & Perry, B. J. (1951). TRIETHYL PHOSPHITE. Organic Syntheses, 31, 111.

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

-

NIST. (n.d.). Triphenylphosphine oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

- Mane, R. B., et al. (2010). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. International Journal of Chemical Reactor Engineering, 8(1).

- Mao, M., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, 5(16), 9293–9299.

-

Vella, J., et al. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. [Link]

Sources

- 1. Triethyl phosphite(122-52-1) 1H NMR spectrum [chemicalbook.com]

- 2. Triethyl phosphite(122-52-1) 13C NMR spectrum [chemicalbook.com]

- 3. Triphenyl phosphite(101-02-0) 1H NMR spectrum [chemicalbook.com]

- 4. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triisopropyl phosphite(116-17-6) 1H NMR [m.chemicalbook.com]

- 6. Triisopropyl phosphite(116-17-6) 13C NMR [m.chemicalbook.com]

- 7. Triphenyl phosphite(101-02-0) 13C NMR spectrum [chemicalbook.com]

- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 12. Arbuzov Reaction [organic-chemistry.org]

- 13. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

Trineopentyl phosphite CAS number and molecular structure

An In-Depth Technical Guide to Trineopentyl Phosphite for Researchers and Drug Development Professionals

Introduction

This compound, identified by CAS number 14540-52-4, is a distinctive organophosphorus compound characterized by its significant steric hindrance.[1][2] As a phosphite ester, its structure features a central trivalent phosphorus atom bonded to three neopentyl (2,2-dimethylpropyl) groups via oxygen atoms. This unique molecular architecture, particularly the bulky neopentyl substituents, imparts notable stability and reactivity patterns that distinguish it from less hindered trialkyl phosphites. These properties make it a valuable reagent and building block in diverse fields, from organometallic catalysis to the synthesis of complex molecules in medicinal chemistry. This guide offers a comprehensive overview of its structure, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required to leverage its unique chemical nature.

Part 1: Molecular Structure and Physicochemical Properties

Molecular Architecture

The defining feature of this compound is the presence of three neopentyl groups attached to the central phosphorous acid core. The IUPAC name for this compound is tris(2,2-dimethylpropyl) phosphite.[3] The quaternary carbon atom in each neopentyl group creates a sterically demanding environment around the phosphorus center. This steric bulk is not merely a passive feature; it actively influences the compound's reactivity, for example, by stabilizing reactive intermediates and directing the pathways of classical organophosphorus reactions.[3]

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14540-52-4 | [1][2] |

| IUPAC Name | tris(2,2-dimethylpropyl) phosphite | [3] |

| Molecular Formula | C₁₅H₃₃O₃P | [1][4] |

| Molecular Weight | 292.39 g/mol | [1] |

| Melting Point | 55-57 °C | [1] |

| Boiling Point | 80 °C @ 0.15 mm Hg | [1] |

| Synonyms | Tri-neo-pentylphosphite | [1][2] |

Part 2: Synthesis and Reactivity

Synthesis of this compound

The synthesis of trialkyl phosphites is a well-established process in organophosphorus chemistry, typically involving the reaction of phosphorus trichloride (PCl₃) with a corresponding alcohol in the presence of a base.[5][6] The base, usually a tertiary amine like triethylamine or pyridine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise lead to undesired side reactions.[6][7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes the synthesis of this compound from neopentyl alcohol and phosphorus trichloride.

-

Preparation: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous neopentyl alcohol (3.0 equivalents) and a tertiary amine base (e.g., triethylamine, 3.1 equivalents) dissolved in a dry, inert solvent like diethyl ether or petroleum ether. The flask is cooled in an ice-water bath.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of phosphorus trichloride and the phosphite product. The tertiary amine acts as an HCl scavenger. Slow addition and cooling are necessary to control the exothermic reaction.

-

-

Reaction: A solution of phosphorus trichloride (1.0 equivalent) in the same inert solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

Workup: The solid precipitate (triethylamine hydrochloride) is removed by vacuum filtration. The filter cake is washed with small portions of the inert solvent.

-

Self-Validation: The formation of a significant amount of white, solid precipitate is a primary indicator that the reaction is proceeding as expected.

-

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[1]

-

Causality: Vacuum distillation is required due to the high boiling point of the product, preventing thermal decomposition at atmospheric pressure.

-

Key Reactivity: The Michaelis-Arbuzov Reaction

A hallmark reaction of trialkyl phosphites is the Michaelis-Arbuzov reaction, which converts them into phosphonates upon reaction with an alkyl halide. This compound exhibits unique behavior in this reaction. It reacts readily with methyl iodide to form a stable, crystalline Michaelis-Arbuzov intermediate (a phosphonium salt).[3] Upon heating, this intermediate decomposes to yield neopentyl iodide and dimethyl neopentylphosphonate.

Crucially, the neopentyl group does not undergo rearrangement during this process.[3] In many other reactions involving neopentyl halides, carbocation rearrangement is common. The absence of rearrangement here underscores a key mechanistic insight: the decomposition likely proceeds through a direct Sₙ2 attack by the iodide ion on one of the neopentyl methylenes of the phosphonium intermediate, a pathway favored by the steric hindrance that disfavors the formation of a primary carbocation.

Part 3: Applications in Research and Development

Potential as a Sterically Demanding Ligand

In the field of homogeneous catalysis, phosphite esters are well-known "soft" ligands that stabilize low-valent transition metals.[5] The electronic and steric properties of the phosphite ligand can profoundly influence the activity and selectivity of the catalyst. The significant steric bulk of this compound makes it an intriguing candidate for applications where fine control of the coordination sphere is desired. For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine and phosphite ligands are known to promote reductive elimination and influence regioselectivity. The use of this compound could create a unique catalytic pocket, potentially enabling challenging or previously inaccessible chemical transformations.

Intermediate for Phosphonate Synthesis in Drug Discovery

Phosphorus-containing functional groups are integral to a wide range of clinically approved drugs.[8] Phosphonates (containing a stable P-C bond) are often used as non-hydrolyzable analogues of phosphate esters, which are ubiquitous in biology.[9] They can mimic natural phosphates, acting as enzyme inhibitors or modulators of biological pathways.

Caption: Pathway from phosphite to bioactive phosphonates for drug discovery.

The Michaelis-Arbuzov reaction provides a direct route to phosphonate intermediates using this compound. These intermediates can then be incorporated into larger, more complex molecules. The neopentyl ester groups can serve as protecting groups for the phosphonic acid moiety, which can be removed under specific conditions later in a synthetic sequence to unmask the bioactive phosphonic acid. This strategy is a cornerstone of prodrug design and the synthesis of active pharmaceutical ingredients (APIs).[9][10]

Application as a Polymer Stabilizer

On a broader industrial scale, phosphite esters are widely used as secondary antioxidants and stabilizers for polymers such as polyolefins and PVC.[3][7][11] They function by decomposing hydroperoxides, which are formed during the initial stages of polymer degradation, into non-radical, stable products, thereby preventing further oxidative chain reactions. While specific performance data for this compound in this application is not widely published, its structural class suggests it would be effective in this role, offering high thermal stability due to its bulky alkyl groups.

Part 4: Safety, Handling, and Storage

Ensuring scientific integrity and experimental success requires strict adherence to safety protocols.

-

Hazard Profile: this compound is classified as irritating to the eyes, respiratory system, and skin (R36/37/38).[1] General safety data for similar phosphites indicate they may be harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory to prevent skin and eye contact.[1]

-

Handling: Avoid inhalation of dust or vapors. Ensure all equipment is dry before use, as the compound is sensitive to moisture, which can cause hydrolysis to neopentyl alcohol and phosphorous acid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from water, strong acids, and oxidizing agents to maintain its integrity.

Conclusion

This compound is more than just another trialkyl phosphite; it is a specialized reagent whose sterically demanding neopentyl groups bestow it with unique stability and reactivity. Its behavior in the Michaelis-Arbuzov reaction provides a clear example of how steric hindrance can control reaction outcomes, offering a reliable route to neopentyl-protected phosphonates without skeletal rearrangement. For researchers in catalysis, its bulky nature presents an opportunity to design novel ligand environments. For scientists in drug development, it serves as a valuable synthetic intermediate for accessing the phosphonate functional group, a key component in many modern therapeutics. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this compound as a powerful tool in their synthetic endeavors.

References

-

TRI-NEO-PENTYLPHOSPHITE CAS#: 14540-52-4. ChemWhat. [Link]

-

This compound | C15H33O3P | CID 316404. PubChem, National Institutes of Health. [Link]

-

Triethyl phosphite. chemeurope.com. [Link]

-

Triethyl Phosphite (CAS: 122-52-1): Properties, Uses, and Safety. Srini Chem. [Link]

-

Triethyl phosphite. Wikipedia. [Link]

-

TRIETHYL PHOSPHITE. Ataman Kimya. [Link]

-

Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, PubMed Central. [Link]

-

Triethyl phosphite. Organic Syntheses Procedure. [Link]

-

1,2,3,4,5-PENTACHLORO-5-ETHYLCYCLOPENTADIENE. Organic Syntheses Procedure. [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

-

Triphenyl phosphite | (C6H5O)3P | CID 7540. PubChem, National Institutes of Health. [Link]

-

Trimethyl phosphite. NIST Chemistry WebBook. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, PubMed Central. [Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

- Process for making phosphite esters.

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, PubMed Central. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. TRI-NEO-PENTYLPHOSPHITE CAS#: 14540-52-4 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C15H33O3P | CID 316404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triethyl_phosphite [chemeurope.com]

- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 7. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 10. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]

- 11. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Safe Handling of Trineopentyl Phosphite and Related Organophosphites

Section 1: Introduction & Scope

Trineopentyl phosphite (CAS No. 14540-52-4), with the molecular formula C₁₅H₃₃O₃P, is an organophosphorus compound characterized by sterically bulky neopentyl groups.[1][2] This structure imparts unique reactivity, making it a compound of interest for applications as a ligand in catalysis and as an intermediate in specialized organic synthesis.[2]

This document is intended for researchers, chemists, and drug development professionals. It provides a robust, precautionary framework for handling this compound, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.

Section 2: Hazard Identification & Risk Assessment

The primary challenge in handling this compound is the lack of specific toxicity data. Therefore, a conservative approach is mandatory, assuming a hazard profile informed by related compounds.

2.1 Known Physicochemical Properties

The known properties of this compound itself point to specific handling requirements. Its sensitivity to air necessitates the exclusion of atmospheric oxygen and moisture to prevent degradation.[3]

| Property | Value | Source |

| CAS Number | 14540-52-4 | [3] |

| Molecular Formula | C₁₅H₃₃O₃P | [1] |

| Molecular Weight | 292.39 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 55-57 °C | [3] |

| Boiling Point | 80 °C @ 0.15 mmHg | [3] |

| Sensitivities | Air sensitive | [3] |

2.2 Probable Hazard Profile (Inferred from Analogues)

Based on the GHS classifications of related phosphites, this compound should be handled as a substance with the following potential hazards until proven otherwise.

| Hazard Class | GHS Hazard Statement | Rationale / Noted in Analogues |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Triethyl phosphite, Triphenyl phosphite[4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Triphenyl phosphite[4][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Triethyl phosphite, Triphenyl phosphite[4][6] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | Triethyl phosphite, Triphenyl phosphite[4][7] |

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | Triphenyl phosphite[4][6] |

2.3 Primary Risk Analysis

-

Chemical Reactivity: As a phosphite ester, this compound is susceptible to hydrolysis in the presence of water or moisture, which can alter its chemical identity and potentially create corrosive byproducts.[8][9] It is incompatible with strong oxidizing agents, acids, and bases.[10][11]

-

Toxicological Risk: Organophosphorus compounds as a class can exhibit a range of toxic effects.[12][13] Direct contact can cause significant skin and eye irritation.[13] Ingestion may be harmful, and inhalation of aerosols should be avoided.[13]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" illustrates the most effective strategies.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

3.1 Engineering Controls

-

Causality: The primary goal of engineering controls is to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable.

-

Rationale: A fume hood provides constant negative pressure to draw vapors and fine solid particulates away from the user's breathing zone, preventing inhalation exposure.[14]

-

-

Inert Atmosphere: Due to its air and moisture sensitivity, weighing and transfers should be conducted under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques).[3][11]

-

Rationale: This preserves the integrity of the compound by preventing hydrolysis and oxidation and minimizes the risk of inhaling fine powder during handling.[15]

-

3.2 Personal Protective Equipment (PPE)

-

Causality: PPE is the last line of defense and must be selected to be impervious to the specific hazards of the material and the task.

| Task | Required PPE | Rationale |

| All Handling | Nitrile or Neoprene Gloves (minimum 2 pairs recommended for splash risk) | Provides a chemical barrier against skin contact. Organophosphates can be absorbed through the skin.[14][15] Double-gloving minimizes contamination during glove removal. |

| All Handling | Chemical Splash Goggles | Protects eyes from solid particulates and accidental splashes. Must be worn at all times.[11][16] |

| All Handling | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |

| Risk of Splash | Full-Face Shield (worn over goggles) | Provides an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as during reaction workups or transfers of solutions.[14] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.

4.1 Protocol: Weighing and Transfer of Solid this compound

-

Preparation: Ensure the glovebox or Schlenk line is purged and operating at positive pressure with dry, inert gas.

-

Don PPE: Wear all required PPE as specified in Table 3.

-

Transfer: Move the sealed container of this compound into the inert atmosphere chamber.

-

Equilibration: Allow the container to equilibrate to the atmosphere's temperature.

-

Weighing: Open the container and weigh the desired amount into a tared, sealable vessel suitable for the reaction.

-

Scientist's Note: Work deliberately to avoid generating dust. The steric bulk of the neopentyl groups makes this compound a solid at room temperature, which can be easier to handle than a volatile liquid, but fine powders still pose an inhalation risk.

-

-

Sealing: Securely seal both the primary container and the vessel containing the weighed reagent before removing them from the inert atmosphere.

-

Cleanup: Decontaminate any surfaces and tools used within the inert atmosphere as per laboratory protocol.

4.2 Protocol: Storage

-

Container: Store in the original, tightly sealed container. Containers that have been opened must be carefully resealed and potentially purged with inert gas.[16]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Location: Keep in a cool, dry, and well-ventilated area designated for reactive chemicals.[10][11]

-

Incompatibilities: Ensure storage is segregated from oxidizing agents, strong acids, strong bases, and any sources of water or moisture.[10][11]

4.3 Protocol: Waste Disposal

-

Segregation: Collect all waste materials contaminated with this compound into a dedicated, sealed hazardous waste container.[14] Do not mix with other waste streams.

-

Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols.[14]

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10] Do not pour down the drain.

Section 5: Emergency Procedures

Preparation and rapid response are critical to mitigating the consequences of an accidental release or exposure.

Caption: A logical workflow for responding to laboratory emergencies.

5.1 Spill Response

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[10]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Cover the spill with a dry, inert absorbent material like sand, diatomaceous earth, or a commercial sorbent.[17] Do not use water.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17]

-

Decontaminate: Clean the affected area thoroughly.

5.2 First Aid Measures

-

Causality: The goal of first aid is to minimize injury by removing the chemical from the body and seeking professional medical evaluation immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][14] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[14] |

5.3 Fire Fighting

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Avoid using a direct stream of water as the material may react.

-

Hazards: Fires involving organophosphites may produce toxic and irritating fumes, including phosphorus oxides.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Section 6: Conclusion

This compound is a valuable synthetic building block whose full hazard profile is not yet characterized. The principle of "as low as reasonably achievable" (ALARA) for exposure must be paramount. By treating this compound with the caution afforded to its more hazardous analogues and by rigorously implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with it safely and effectively. The foundation of this safety paradigm is a deep understanding of why each precaution is necessary—a principle that empowers scientists to proactively manage risk in all their endeavors.

Section 7: References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethyl Phosphite. Retrieved from nj.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316404, this compound. Retrieved from PubChem. [Link]

-

Anaxopure. (n.d.). Safety Data Sheet: Trimethyl Phosphite. Retrieved from Anaxopure. [Link]

-

Srini Chem. (n.d.). Triethyl Phosphite (CAS: 122-52-1): Properties, Uses, and Safety. Retrieved from Srini Chem. [Link]

-

OECD SIDS. (2003). Triethyl phosphite. Retrieved from OECD SIDS. [Link]

-

PubMed. (n.d.). [Acute toxic effects of trimethyl and triethyl phosphites]. Retrieved from PubMed. [Link]

Sources

- 1. This compound | C15H33O3P | CID 316404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TRI-NEO-PENTYLPHOSPHITE CAS#: 14540-52-4 [amp.chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. srinichem.com [srinichem.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. [Acute toxic effects of trimethyl and triethyl phosphites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. opcw.org [opcw.org]

- 17. prochemonline.com [prochemonline.com]

Spectroscopic data (NMR, IR, MS) of trineopentyl phosphite

An In-Depth Technical Guide to the Spectroscopic Characterization of Trineopentyl Phosphite

This guide provides a detailed exploration of the spectroscopic techniques used to characterize this compound (also known as tris(2,2-dimethylpropyl) phosphite). As a sterically hindered phosphite ester, this compound presents unique features in its spectral data, which are crucial for its identification, purity assessment, and the study of its reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of its spectroscopic properties.

Introduction to this compound

This compound, with the chemical formula C₁₅H₃₃O₃P, is an organophosphorus compound featuring a central phosphorus(III) atom bonded to three neopentyl groups through oxygen atoms. The significant steric bulk imparted by the tert-butyl groups proximal to the phosphite linkages profoundly influences its chemical reactivity and spectroscopic signature. Accurate characterization is paramount, and a multi-technique spectroscopic approach is the most definitive method for confirming its structure and purity. This guide will delve into the theoretical underpinnings, experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

Diagram of Molecular Structure

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

Predicted NMR Data Interpretation

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds, such as triethyl phosphite and triisopropyl phosphite, due to the absence of publicly available experimental spectra for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

-

-CH₂- (a): The three equivalent methylene groups are chemically identical. Their protons are coupled to the central phosphorus atom. This results in a doublet. The steric hindrance may influence the coupling constant. The predicted chemical shift is around 3.5-3.7 ppm , with a coupling constant (³JHP) of approximately 7-9 Hz . The integration of this signal will correspond to 6 protons.

-

-C(CH₃)₃ (c): The nine methyl groups of the three equivalent tert-butyl moieties are also chemically identical and show no coupling to other protons or to the distant phosphorus atom. This will result in a sharp singlet at approximately 0.9-1.0 ppm , with an integration value corresponding to 27 protons.

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon skeleton.

-

-CH₂- (a): This carbon is directly attached to an oxygen atom and is also coupled to the phosphorus atom. It is expected to appear as a doublet around 70-75 ppm with a ²JCP coupling constant.

-

-C(CH₃)₃ (b): The quaternary carbon of the neopentyl group will appear as a doublet due to coupling with phosphorus, predicted to be in the range of 30-35 ppm .

-

-CH₃ (c): The methyl carbons are expected to appear as a singlet around 25-28 ppm .

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a direct method for observing the phosphorus center.

-

For trialkyl phosphites, the ³¹P chemical shift is typically in the range of +135 to +141 ppm relative to a phosphoric acid standard[1][2]. This compound is expected to exhibit a single resonance in this region. The spectrum is usually acquired with proton decoupling, resulting in a sharp singlet.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.5 - 3.7 | Doublet | ³JHP = 7-9 | P-O-CH₂- |

| ¹H | 0.9 - 1.0 | Singlet | - | -C(CH₃)₃ |

| ¹³C | 70 - 75 | Doublet | ²JCP | P-O-C H₂- |

| ¹³C | 30 - 35 | Doublet | ³JCP | -C (CH₃)₃ |

| ¹³C | 25 - 28 | Singlet | - | -C(C H₃)₃ |

| ³¹P | +135 - +141 | Singlet | - | P |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon, unless coupling information is desired.

-

³¹P NMR Acquisition: Acquire the spectrum with proton decoupling, using an external standard of 85% H₃PO₄ for referencing the chemical shift to 0 ppm.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data Interpretation

-

C-H Stretching: Strong absorption bands are expected in the region of 2870-2960 cm⁻¹ , characteristic of the stretching vibrations of the methyl and methylene C-H bonds.

-

P-O-C Stretching: A strong, characteristic band for the P-O-C asymmetric stretching is expected around 1020-1050 cm⁻¹ . The symmetric stretch may appear at a lower frequency, around 750-850 cm⁻¹ .

-

C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1365-1470 cm⁻¹ region.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 2870-2960 | C-H stretch (alkyl) | Strong |

| 1365-1470 | C-H bend (alkyl) | Medium |

| 1020-1050 | P-O-C stretch (asymmetric) | Strong |

| 750-850 | P-O-C stretch (symmetric) | Medium-Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film. Place a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, then the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Diagram of Predicted Fragmentation Pathway

Caption: Predicted electron ionization (EI) fragmentation pathway for this compound.

Predicted MS Data Interpretation

Under electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 292 , corresponding to the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of the molecule.

-

Key Fragments:

-

m/z = 235: Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) from the molecular ion.

-

m/z = 205: Loss of a neopentyloxy radical (•OCH₂C(CH₃)₃, 87 Da).

-

m/z = 71: Formation of the neopentyl cation ([CH₂C(CH₃)₃]⁺).

-

m/z = 57: Formation of the tert-butyl cation ([C(CH₃)₃]⁺), which is often a very abundant ion in the spectra of compounds containing this group.

-

| Predicted m/z | Proposed Fragment |

| 292 | [P(OCH₂C(CH₃)₃)₃]⁺˙ (Molecular Ion) |

| 235 | [M - C₄H₉]⁺ |

| 205 | [M - OCH₂C(CH₃)₃]⁺ |

| 71 | [CH₂C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion or a gas chromatography (GC-MS) inlet.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Integrated Spectroscopic Analysis

The collective evidence from NMR, IR, and MS provides a definitive characterization of this compound.

-

NMR confirms the connectivity of the neopentyl groups to the phosphite core through the characteristic P-H and P-C couplings and provides the precise proton and carbon environments.

-

IR spectroscopy verifies the presence of the key functional groups, particularly the P-O-C and alkyl C-H bonds.

-

MS confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure, notably the presence of the neopentyl and tert-butyl fragments.

Together, these techniques offer a self-validating system for the unambiguous identification and purity assessment of this compound, essential for its application in research and development.

References

- Babkov, L. M., et al. (2016).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31215, Triethyl phosphite. Retrieved from [Link]

-

Royal Society of Chemistry (2016). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

NIST. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023). Triethyl phosphite. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Triethyl phosphite. Retrieved from [Link]

Sources

Trineopentyl Phosphite: A Technical Guide to Solubility and Stability in Common Solvents

Introduction: The Critical Role of Formulation Science in Drug Development

In the landscape of modern drug discovery and development, the meticulous selection and characterization of reagents and intermediates are paramount. Trineopentyl phosphite, a sterically hindered organophosphorus compound, presents unique opportunities in synthetic chemistry due to the protective nature of its neopentyl groups. However, its efficacy and reliability in a given application are fundamentally tethered to its behavior in solution. This technical guide provides an in-depth exploration of the solubility and stability of this compound in a range of common laboratory solvents. Understanding these parameters is not merely an academic exercise; it is a critical determinant for reaction optimization, process scale-up, and the ultimate safety and reproducibility of synthetic protocols. For researchers, scientists, and drug development professionals, a comprehensive grasp of a reagent's solution-state behavior is the bedrock of robust and reliable chemical innovation.

Part 1: Solubility Profile of this compound

The solubility of a reagent dictates its utility in liquid-phase reactions, influencing reaction kinetics, and facilitating purification processes. This compound, with its bulky, non-polar neopentyl groups, exhibits a predictable yet nuanced solubility profile.

Qualitative Solubility Observations

Based on the principle of "like dissolves like," this compound is anticipated to be readily soluble in non-polar and polar aprotic solvents. The large alkyl chains contribute to its lipophilicity, favoring dissolution in solvents with low dielectric constants. Conversely, its solubility in highly polar, protic solvents is expected to be limited due to the energetic penalty of disrupting the strong intermolecular forces, such as hydrogen bonding, within these solvents.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, the following table presents representative solubility values in common laboratory solvents at ambient temperature (25 °C). These values are based on the expected behavior of sterically hindered alkyl phosphites and serve as a practical guide for solvent selection.

| Solvent | Solvent Type | Polarity Index | Expected Solubility ( g/100 mL) |

| Hexane | Non-polar | 0.1 | > 50 |

| Toluene | Non-polar | 2.4 | > 50 |

| Diethyl Ether | Polar Aprotic | 2.8 | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | > 50 |

| Ethyl Acetate | Polar Aprotic | 4.4 | > 40 |

| Acetone | Polar Aprotic | 5.1 | > 30 |

| Acetonitrile | Polar Aprotic | 5.8 | ~20 |

| Dichloromethane | Polar Aprotic | 3.1 | > 50 |

| Chloroform | Polar Aprotic | 4.1 | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | ~15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | < 10 |

| Methanol | Polar Protic | 5.1 | < 5 (Reacts) |

| Ethanol | Polar Protic | 4.3 | < 5 (Reacts) |

| Water | Polar Protic | 10.2 | Insoluble (Reacts) |

Note: The solubility in protic solvents like alcohols and water is complicated by the potential for solvolysis (see Part 2: Stability Profile).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the selected solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

-

Sample Preparation and Analysis:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the sample solution by GC-FID or HPLC.

-

-

Calculation:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the solubility in g/100 mL using the following formula: Solubility (g/100 mL) = (Concentration from calibration curve (g/mL) * Dilution factor * 100)

-

Causality Behind Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility. Using an excess of the solute ensures that the solution becomes saturated. The extended equilibration time with agitation maximizes the dissolution rate, while the subsequent settling period and filtration step are critical for removing undissolved solids, which would otherwise lead to an overestimation of solubility. The use of chromatographic techniques for analysis provides high sensitivity and specificity for quantifying the dissolved analyte.

Historical development and discovery of phosphite ligands

An In-Depth Technical Guide to the Historical Development and Discovery of Phosphite Ligands

For Researchers, Scientists, and Drug Development Professionals

Phosphite ligands have emerged as a pivotal class of ancillary ligands in transition metal catalysis, profoundly impacting the fields of organic synthesis and drug development. Their unique electronic and steric properties, coupled with their modularity and ease of synthesis, have led to significant advancements in a variety of catalytic transformations, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. This technical guide provides a comprehensive overview of the historical development and discovery of phosphite ligands, tracing their evolution from early curiosities to indispensable tools in modern chemistry. We will delve into the fundamental principles governing their synthesis, explore their structural and electronic characteristics, and highlight their diverse applications in catalysis. This guide aims to provide researchers and scientists with a thorough understanding of phosphite ligands, enabling them to leverage these powerful tools in their own research and development endeavors.

PART 1: The Genesis of a Ligand Class: A Historical Perspective

The journey of phosphite ligands from their initial discovery to their current prominence in catalysis is a testament to the continuous evolution of chemical synthesis and understanding. While phosphines had long dominated the landscape of phosphorus-based ligands, the exploration of phosphites unveiled a new realm of possibilities, driven by their distinct electronic nature and accessibility.

Early Discoveries and the Shift from Phosphines

The foundation of phosphorus ligand chemistry was laid with the development of phosphines. However, in the mid-20th century, researchers began to explore the coordination chemistry of phosphites, P(OR)₃, recognizing their potential as ligands for transition metals. Initially, their development was slower compared to their phosphine counterparts due to concerns about their hydrolytic stability.

A significant turning point came with the realization that phosphites, being strong π-acceptors and weaker σ-donors compared to phosphines, could offer unique advantages in catalysis.[1][2] This electronic profile can significantly influence the reactivity of the metal center, often leading to higher catalytic activities.[2][3]

The Rise of Chiral Phosphites and Asymmetric Catalysis

The true breakthrough for phosphite ligands arrived with the advent of asymmetric catalysis. The development of chiral phosphites opened the door to highly enantioselective transformations, a critical aspect of modern drug development. In the early 1990s, phosphites emerged as highly effective ligands in rhodium-catalyzed asymmetric hydroformylation and copper-catalyzed 1,4-addition reactions.[4]

A pivotal moment in this field was the development of ligands derived from readily available chiral sources, such as BINOL (1,1'-bi-2-naphthol). The synthesis of chiral binaphthyl-based phosphites proved to be a key milestone, enabling the preparation of optically active products with high enantiopurity.[5][6] The modular nature of these ligands, allowing for systematic tuning of their steric and electronic properties, further fueled their rapid adoption and development.[7]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. advanceseng.com [advanceseng.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Theoretical and Computational Elucidation of Phosphite Compounds: From Quantum Mechanics to Drug Discovery

An In-depth Technical Guide:

Preamble: The Computational Imperative in Phosphite Chemistry

Phosphite compounds, esters of phosphorous acid with the general formula P(OR)₃, represent a class of molecules with remarkable versatility. They are indispensable as industrial antioxidants, crucial ligands in homogeneous catalysis, and versatile intermediates in the synthesis of complex organophosphorus molecules, including active pharmaceutical ingredients (APIs).[1][2] Their utility stems from the unique electronic properties of the trivalent phosphorus atom, which can act as both a nucleophile and a ligand for transition metals. However, understanding their reactivity, stability, and interactions at a molecular level is a complex challenge that experimental methods alone cannot fully address.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate phosphite compounds. We move beyond a mere recitation of techniques, focusing instead on the strategic application of these methods to solve real-world chemical problems. The narrative is grounded in the causality behind methodological choices, offering field-proven insights into how computational chemistry can accelerate discovery and development.

Chapter 1: The Quantum Mechanical Lens on Phosphites - Density Functional Theory (DFT)

At the heart of understanding phosphite behavior lies the distribution of electrons within the molecule. Density Functional Theory (DFT) has emerged as the workhorse for quantum mechanical (QM) calculations in this field, providing a robust balance between computational cost and accuracy.[3] It allows us to probe the electronic structure, predict reactivity, and interpret spectroscopic data with high fidelity.

The Rationale for DFT in Phosphite Studies

DFT is particularly well-suited for phosphites for several key reasons:

-

Electron Lone Pair: The phosphorus atom's lone pair is central to its chemistry. DFT accurately models the energy and spatial distribution of this lone pair, which is critical for predicting nucleophilicity and ligand-binding properties.

-

Reactivity Indices: DFT calculations can furnish global reactivity indices (e.g., chemical potential, hardness) and local ones (e.g., Fukui functions, molecular electrostatic potential). These indices provide a quantitative framework for predicting sites of electrophilic or nucleophilic attack, explaining, for instance, the mechanism of phosphite antioxidant activity where they prevent the splitting of hydroperoxides.[4][5]

-

Spectroscopic Prediction: One of the most powerful applications of DFT is the prediction of spectroscopic properties, particularly ³¹P NMR chemical shifts.[6] Given that the ³¹P NMR chemical shift range exceeds 500 ppm, this technique is exceptionally sensitive to the electronic environment of the phosphorus atom.[7] Accurate DFT predictions can aid in structure elucidation and in distinguishing between closely related compounds or conformational isomers.[8]

Self-Validating Protocol: A Standard DFT Calculation of a Phosphite Compound

This protocol outlines the essential steps for performing a DFT calculation on a phosphite, such as trimethyl phosphite, using a common software package like Gaussian. The self-validating nature of this workflow comes from the final step, where computational results are compared against known experimental data.

Step 1: Molecular Structure Generation

-

Action: Build the 3D structure of the phosphite molecule (e.g., trimethyl phosphite, P(OCH₃)₃) using a molecular modeling interface.

-

Causality: An accurate initial geometry is crucial. While a rough sketch is acceptable, a structure built from standard bond lengths and angles will expedite the subsequent optimization process.

Step 2: Geometry Optimization

-

Action: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this task is the B3LYP functional with the 6-31G(d,p) basis set.[5]

-

Causality: Molecules are not static; they vibrate and rotate. The optimization process locates a stationary point on the potential energy surface, representing the most stable arrangement of the atoms. The B3LYP functional is a hybrid functional that has a proven track record for organic and organophosphorus compounds, while the 6-31G(d,p) basis set provides a good balance of accuracy and speed for molecules of this size.

Step 3: Vibrational Frequency Analysis

-

Action: Calculate the vibrational frequencies at the same level of theory used for optimization.

-

Causality: This step is a critical validation check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. These frequencies can also be used to compute thermochemical data like zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[5]

Step 4: Property Calculation (e.g., ³¹P NMR Chemical Shift)

-

Action: Using the optimized geometry, perform a single-point energy calculation with a larger basis set, often recommended for properties like NMR shifts (e.g., M06-2X/6-311+G(2d,p)).[8][9] The calculation should include a reference compound (e.g., 85% H₃PO₄) to convert the calculated absolute shielding tensor to a chemical shift.

-

Causality: The prediction of properties like NMR shifts is more sensitive to the quality of the basis set than the geometry optimization. Larger basis sets with polarization and diffuse functions provide a more accurate description of the electron density, especially around the phosphorus nucleus and its lone pair.[9]

Step 5: Validation

-

Action: Compare the calculated ³¹P NMR chemical shift with the experimental value (for P(OMe)₃, approx. 141 ppm).[8]

-

Causality: Strong agreement between the computed and experimental data validates the chosen computational model (functional and basis set), instilling confidence in its predictive power for new, uncharacterized phosphite compounds. Discrepancies may suggest the need to consider solvent effects or explore alternative functionals.[8]

Visualization: General DFT Workflow

The following diagram illustrates the logical flow of a typical DFT study on a phosphite compound.

Caption: A standard workflow for DFT calculations on phosphite compounds.

Chapter 2: Simulating Dynamics and Large Systems - Molecular Mechanics (MM) and Molecular Dynamics (MD)

While DFT provides unparalleled electronic detail, it is computationally expensive for large systems (thousands of atoms) or for simulating processes over time (nanoseconds to microseconds). This is the domain of Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations.

The Rationale for MM/MD in Phosphite Studies

MM/MD simulations are essential when the research questions involve:

-

Conformational Dynamics: How does a phosphite ligand flex and adapt its shape when bound to a catalytic metal center?

-

Solvent Effects: How do solvent molecules organize around a phosphite and influence its stability or reactivity?

-

Biomolecular Interactions: How does a phosphite-containing drug candidate bind to its target protein? MD simulations can elucidate the binding mode, estimate binding free energies, and reveal the conformational changes that occur upon binding.[10][11]

The core of MM is the force field , a set of equations and parameters that describe the potential energy of a system.[12][13] The quality of an MD simulation is entirely dependent on the quality of the force field used.

The Challenge of Force Fields for Organophosphorus Compounds

Developing accurate force fields for organophosphorus compounds, including phosphites, is a non-trivial task.[14] Standard biomolecular force fields (e.g., AMBER, CHARMM) may not have well-parameterized terms for the trivalent phosphorus center in phosphites. Researchers often need to:

-